Dimethyl cis-stilbene-4,4'-dicarboxylate
Overview
Description
Dimethyl cis-stilbene-4,4'-dicarboxylate is a useful research compound. Its molecular formula is C18H16O4 and its molecular weight is 296.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photoelectron Spectra
Dimethyl cis-stilbene-4,4'-dicarboxylate has been studied in the context of its photoelectron spectra. A study highlighted the difference in the carbonyl n orbital ionization potentials between dimethyl maleate and fumarate, interpreting it in terms of through-bond interaction, and comparing it to cis- and trans-stilbenes (Kobayashi, Yokota, & Nagakura, 1975).
Isomerization Studies
The compound's isomerization characteristics have been a subject of study, particularly focusing on the efficiency of cis → trans conversion of radical cations of stilbene derivatives (Y. Kuriyama, T. Arai, H. Sakuragi, & K. Tokumaru, 1990).
Extractives in Pine Bark
Research has also involved the isolation of cis-pinosylvin dimethyl ether, a similar compound, from the benzene extract of jack pine bark. This study offers insights into the occurrence of similar stilbene derivatives in nature (J. Rowe, Carol L. Bower, & E. R. Wagner, 1969).
Polymer Synthesis and Characterization
The compound has been used in the synthesis of thermally stable UV crosslinkable copolyesters. These polymers demonstrate increased thermal stability and UV crosslinkability, indicating potential applications in material science and engineering (S. Montgomery, G. Kannan, E. Galperin, & Sung Dug Kim, 2010).
Supramolecular Control of Fluorescence
This compound has applications in controlling fluorescence through reversible encapsulation. This indicates potential utility in the development of supramolecular fluorescence switches (H. Dube, Mark R Ams, & J. Rebek, 2010).
Electrocyclic Reactions
Research on the electrocyclic reactions of tetraenes, including derivatives of this compound, has provided insights into thermal reactions and the influence of terminal substituents on observable products (E. Marvell, J. Seubert, G. Vogt, G. Zimmer, G. Moy, & James R. Siegmann, 1978).
Safety and Hazards
The product contains no substances which at their given concentration are considered to be hazardous to health . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
Mechanism of Action
Mode of Action
It’s known that the compound exhibits ligand-based luminescence, emitting in the blue region of the electromagnetic spectrum . This suggests that it may interact with its targets through π–π* transitions in its highly conjugated structure .
Biochemical Pathways
The compound’s luminescent properties suggest it may influence pathways involving light-sensitive reactions or signaling .
Result of Action
Its luminescent properties suggest potential applications in imaging or detection .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Dimethyl cis-stilbene-4,4’-dicarboxylate . For instance, adequate ventilation is recommended during handling to avoid dust formation and inhalation . The compound should be stored in a dry, cool, and well-ventilated place to maintain its stability .
Properties
IUPAC Name |
methyl 4-[(Z)-2-(4-methoxycarbonylphenyl)ethenyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-21-17(19)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(20)22-2/h3-12H,1-2H3/b4-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOODVYOWCWQPMV-ARJAWSKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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